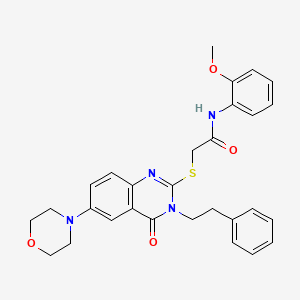
N-(4-sulfamoylphenyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ynamides have proven to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . A series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was accomplished by a sequence of reactions by using aniline as a starting compound .Molecular Structure Analysis
The molecular formula of N-(4-sulfamoylphenyl)but-2-ynamide is C10H12N2O3S . It has a molecular weight of 240.2789 . The structure includes a β-lactam ring found within the central structure of the molecule .Chemical Reactions Analysis
Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . In comparison with the well-established transition metal-catalyzed reactions of ynamides, metal-free ynamide transformations have relatively seldom been exploited .Physical And Chemical Properties Analysis
N-(4-sulfamoylphenyl)but-2-ynamide has a density of 1.349g/cm^3 and a refractive index of 1.605 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation : Sulfonamide-derived compounds and their transition metal complexes, like 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl] phenolate, have been synthesized and characterized. These compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Fluorescence Binding Studies : Research involving p-hydroxycinnamic acid amides, which include sulfamoylphenyl derivatives, has been conducted to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).
Patent Review on Sulfonamide Inhibitors : Sulfonamides are significant in the development of a variety of drugs, including antibiotics, diuretics, and carbonic anhydrase inhibitors. Their applications span across treating bacterial infections, cancer, glaucoma, and other conditions (Gulcin & Taslimi, 2018).
Carbonic Anhydrase Inhibitors : Certain aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoenzymes, which can have applications in treating various medical conditions (Supuran et al., 2013).
Antimicrobial Oxidation Processes : Studies on the oxidation of sulfonamide antimicrobials like sulfamethoxazole by environmentally friendly oxidants indicate potential applications in water treatment and pollution control (Sharma et al., 2006).
Gold-Catalyzed Intermolecular Oxidation : Research on ynamides demonstrates their use in chemoselective oxidation and intermolecular ylide formation, indicating potential for creating functionalized compounds (Dos Santos & Davies, 2014).
Generation of Broad Specificity Antibodies : Development of enzyme-linked immunosorbent assays (ELISA) for analyzing sulfonamide antibiotics in milk samples, utilizing antibodies against sulfonamide groups, has implications for food safety and drug residue monitoring (Adrián et al., 2009).
Sulfonamide as a Functional Group in Drug Design : The sulfonamide group is integral in medicinal chemistry, being part of many marketed drugs. Its applications include treatments for bacterial infections, glaucoma, and other diseases (Kalgutkar et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h4-7H,1H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKDQUCRHUENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)

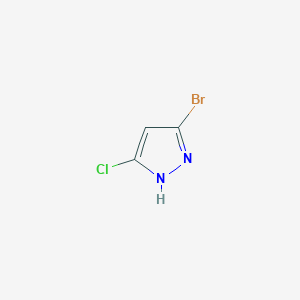
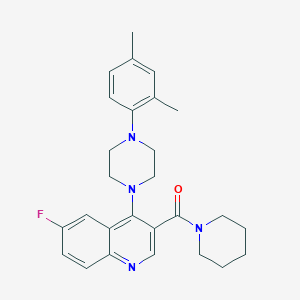
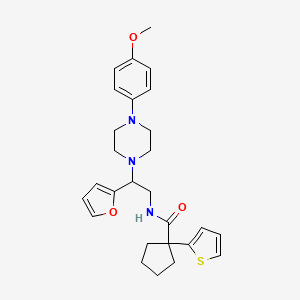
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
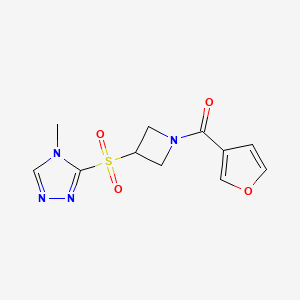

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)
